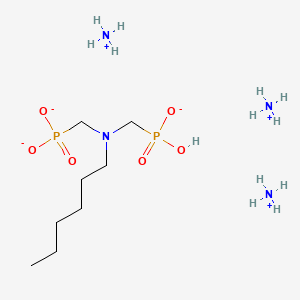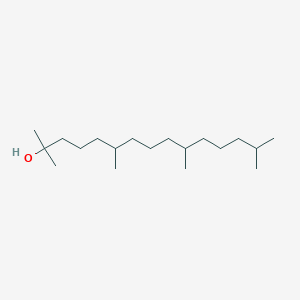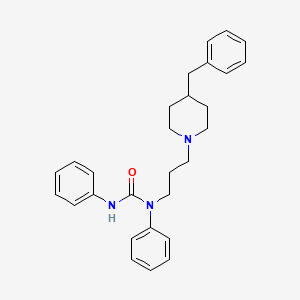
Urea, N,N'-diphenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N’-diphenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- is a complex organic compound that belongs to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various industrial and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas typically involves the reaction of isocyanates or carbamoyl chlorides with amines. For Urea, N,N’-diphenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, the synthesis can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene to generate the desired isocyanate or carbamoyl chloride, which then reacts with the corresponding amine . this method is not environmentally friendly or safe. Alternative methods, such as the use of phenyliodine diacetate in the presence of an ammonia source, provide a more sustainable approach .
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’-diphenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce corresponding carbonyl compounds, while reduction may yield amines or alcohols .
Scientific Research Applications
Urea, N,N’-diphenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.
Industry: Employed in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which Urea, N,N’-diphenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N’-diphenylurea: A simpler analog with similar chemical properties.
N,N’-diethyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)urea: A structurally similar compound with different substituents.
Uniqueness
Urea, N,N’-diphenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
333795-14-5 |
|---|---|
Molecular Formula |
C28H33N3O |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
1-[3-(4-benzylpiperidin-1-yl)propyl]-1,3-diphenylurea |
InChI |
InChI=1S/C28H33N3O/c32-28(29-26-13-6-2-7-14-26)31(27-15-8-3-9-16-27)20-10-19-30-21-17-25(18-22-30)23-24-11-4-1-5-12-24/h1-9,11-16,25H,10,17-23H2,(H,29,32) |
InChI Key |
GQZSBYCMCKQSTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCN(C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine](/img/structure/B15178052.png)
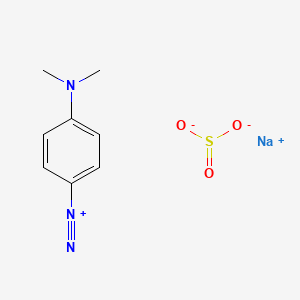
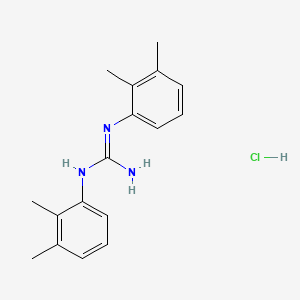


![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)
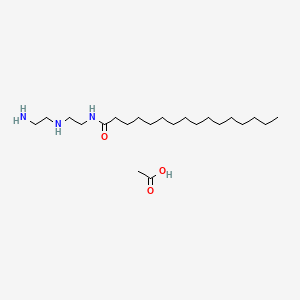
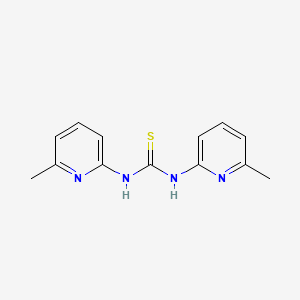
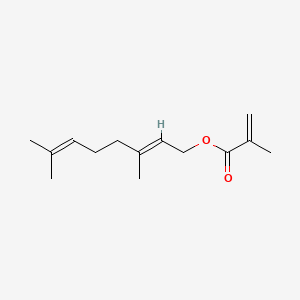

![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)

